

An In-depth Technical Guide to the Chemical Synthesis of Dihydro FF-MAS

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Compound of Interest

Compound Name: Dihydro FF-MAS

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This technical guide provides a comprehensive overview of a plausible chemical synthesis route for Dihydro follicular fluid meiosis-activating sterol (**Dihydro FF-MAS**). **Dihydro FF-MAS** is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.^{[1][2]} Given the limited availability of a direct, published total chemical synthesis of **Dihydro FF-MAS**, this guide outlines a scientifically sound strategy involving the synthesis of the closely related FF-MAS, followed by a selective reduction.

Proposed Synthetic Pathway

The proposed synthesis of **Dihydro FF-MAS** is a two-stage process:

- **Synthesis of Follicular Fluid Meiosis-Activating Sterol (FF-MAS):** This stage involves the synthesis of FF-MAS (4,4-dimethyl-5 α -cholesta-8,14,24-trien-3 β -ol) from a commercially available starting material. An effective route starting from lithocholic acid has been described, which utilizes a double oxidation and a regioselective Wittig reaction as key steps.^{[3][4]}
- **Selective Reduction of FF-MAS to **Dihydro FF-MAS**:** The final step is the selective reduction of the C24 double bond of FF-MAS to yield **Dihydro FF-MAS** (4,4-dimethyl-5 α -cholesta-8,14-dien-3 β -ol). Diimide reduction is a suitable method for this transformation as it is known to chemoselectively reduce non-conjugated carbon-carbon double bonds.^{[5][6]}

Experimental Protocols

The following are detailed methodologies for the key stages of the proposed synthesis.

Stage 1: Synthesis of FF-MAS from Lithocholic Acid (Adapted)

An effective synthesis of FF-MAS from lithocholic acid has been established and can be performed on a gram scale.^{[3][4]} The key transformations involve a double oxidation and a regioselective Wittig reaction to construct the characteristic side chain.

Stage 2: Selective Reduction of FF-MAS to Dihydro FF-MAS

This protocol details the selective reduction of the C24 double bond of FF-MAS using diimide generated from 2-nitrobenzenesulfonylhydrazide.^[7]

Materials:

- FF-MAS
- 2-Nitrobenzenesulfonylhydrazide
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a dry round-bottom flask, dissolve FF-MAS (1 equivalent) in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.
- **Addition of Reagents:** To the stirred solution, add 2-nitrobenzenesulfonylhydrazide (approximately 20 equivalents based on resin-bound substrate protocols, may be optimized for solution-phase synthesis).[7] Add triethylamine (volume equivalent to the added dichloromethane).
- **Reaction:** Stir the suspension gently at room temperature for 6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure **Dihydro FF-MAS**.

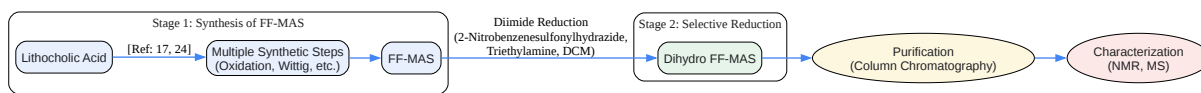
Data Presentation

The following tables summarize the expected quantitative data for the key synthetic step of converting FF-MAS to **Dihydro FF-MAS**.

Starting Material	Product	Molecular Formula	Molecular Weight (g/mol)
FF-MAS	Dihydro FF-MAS	C ₂₉ H ₄₈ O	412.70

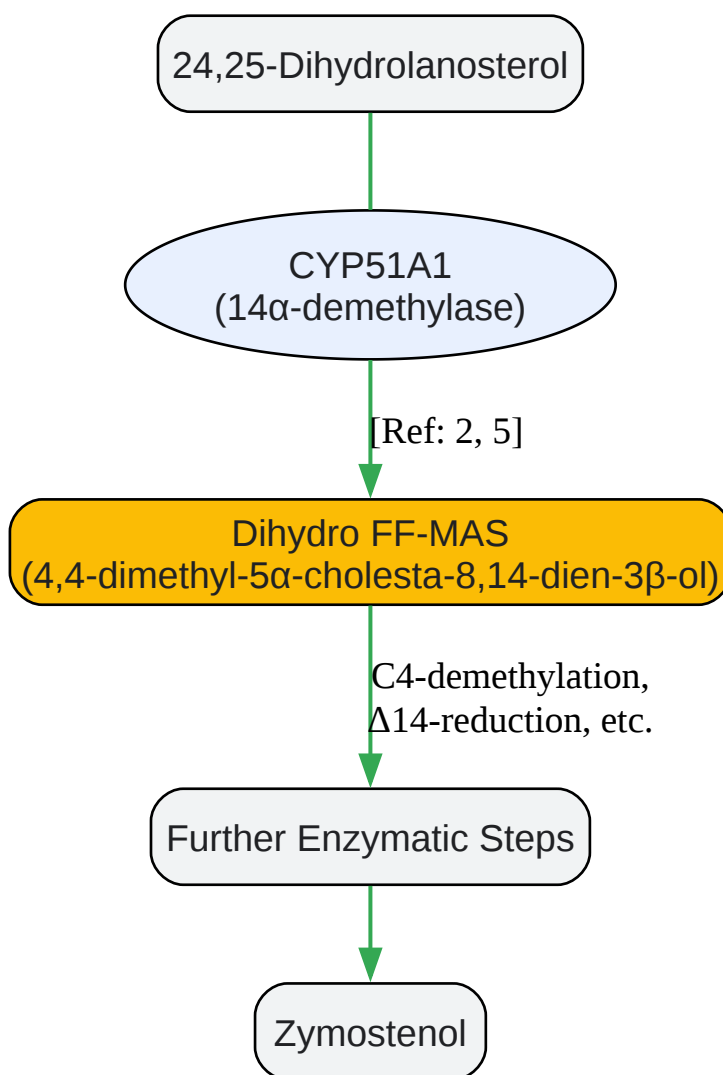
Reaction Step	Description	Typical Yield (%)	Analytical Data
Selective Reduction of FF-MAS	Diimide reduction of the C24 double bond	80-90% (estimated based on similar reductions)	MS (ESI+): m/z 413.38 [M+H] ⁺ , 395.37 [M-H ₂ O+H] ⁺ ¹ H NMR (CDCl ₃ , δ): Characteristic signals for the saturated side chain, disappearance of olefinic protons at C24.

Mandatory Visualization



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Caption: Experimental workflow for the proposed chemical synthesis of **Dihydro FF-MAS**.



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Caption: Position of **Dihydro FF-MAS** in the Kandutsch-Russell cholesterol biosynthesis pathway.

Characterization of Dihydro FF-MAS

The successful synthesis of **Dihydro FF-MAS** would be confirmed through standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would confirm the overall structure.[8] Key indicators would be the disappearance of the signals corresponding to the C24 double bond present in FF-MAS and the appearance of signals corresponding to a saturated side chain.

- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the final product.[9][10][11]

Conclusion

This technical guide outlines a feasible and scientifically supported chemical synthesis for **Dihydro FF-MAS**. By leveraging established methods for the synthesis of the precursor FF-MAS and employing a chemoselective reduction, this approach provides a clear pathway for obtaining **Dihydro FF-MAS** for research in sterol metabolism, drug development, and related fields. The detailed protocols and workflow diagrams serve as a valuable resource for scientists aiming to synthesize and study this important biological intermediate.

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References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of FF-MAS from lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bg.copernicus.org [bg.copernicus.org]
- 10. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

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